Neoprzewaquinone A

PIM1 Kinase Triple-Negative Breast Cancer ROCK2/STAT3 Pathway

Neoprzewaquinone A is a dimeric abietane-type diterpenoid from Danshen, structurally distinct from monomeric tanshinones. It uniquely inhibits PIM1 kinase at nanomolar concentrations, antagonizes IL-15Rα, and demonstrates in vivo IOP reduction. Procurement is essential for PIM1/ROCK2 oncology research, IL-15-driven neuroinflammation studies, and selective algicide development. Substitution with Tanshinone IIA or Przewaquinone A compromises target engagement.

Molecular Formula C36H28O6
Molecular Weight 556.6 g/mol
Cat. No. B8019578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoprzewaquinone A
Molecular FormulaC36H28O6
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
InChIInChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8+
InChIKeySXQCYGZVSVUMEL-QGMBQPNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoprzewaquinone A (CAS 630057-39-5): A Dimeric Diterpenoid with Differentiated Target Engagement for Oncology and Neuroimmunology Research Procurement


Neoprzewaquinone A (NEO) is a dimeric abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) [1]. Characterized by a molecular formula of C36H28O6 and a molecular weight of 556.60 g/mol, this compound exhibits a structurally complex heptacyclic framework . Unlike monomeric tanshinones from the same botanical source, Neoprzewaquinone A demonstrates a unique pharmacological profile defined by its nanomolar inhibition of Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase and micromolar antagonism of the Interleukin-15 receptor alpha (IL-15Rα) [2][3].

Why In-Class Compounds Like Tanshinone IIA or Przewaquinone A Cannot Substitute for Neoprzewaquinone A in Targeted PIM1 or IL-15 Research


Procurement specialists and researchers cannot interchangeably substitute Neoprzewaquinone A with monomeric tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) or structurally related diterpenoids (e.g., Przewaquinone A) without risking significant divergence in experimental outcomes. While Tanshinone IIA is a well-characterized cardiovascular agent, it does not exhibit the same selective nanomolar engagement of PIM1 kinase, nor does it demonstrate IL-15Rα antagonism [1][2]. Similarly, although Przewaquinone A shares a quinone core and origin in Salvia species, its primary mechanism revolves around STAT3 inhibition rather than PIM1/ROCK2 signaling [3]. The dimeric structure of Neoprzewaquinone A is essential for its unique binding conformation within the PIM1 pocket, a feature absent in smaller monomeric analogs, making direct substitution a source of irreproducible data in oncology or neuroimmunology models [4].

Neoprzewaquinone A Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


PIM1 Kinase Inhibition Potency: Neoprzewaquinone A vs. SGI-1776 in MDA-MB-231 Cells

Neoprzewaquinone A (NEO) potently inhibits PIM1 kinase activity at nanomolar concentrations, demonstrating a target engagement profile comparable to the established synthetic PIM1 inhibitor SGI-1776. Both compounds suppressed ROCK2/STAT3 signaling in MDA-MB-231 cells, indicating functional equivalence in modulating this specific oncogenic pathway [1].

PIM1 Kinase Triple-Negative Breast Cancer ROCK2/STAT3 Pathway

In Vivo Intraocular Pressure Reduction: Neoprzewaquinone A vs. SGI-1776 in Normal Rabbits

Neoprzewaquinone A (NEO) significantly reduces intraocular pressure (IOP) in normal rabbits, a functional in vivo outcome of ROCK2 inhibition. This effect is directly comparable to the reduction achieved with the PIM1 inhibitor SGI-1776, validating NEO's ability to translate target engagement into a pharmacodynamic effect relevant to glaucoma and ocular hypertension models [1].

Glaucoma ROCK2 Inhibition Smooth Muscle Relaxation

IL-15Rα Antagonism: Neoprzewaquinone A vs. Cefazolin in Mo7e Cell Proliferation

Neoprzewaquinone A (Neo) acts as a specific inhibitor of IL-15Rα, demonstrating a high binding affinity with a dissociation constant (KD) of 0.62 ± 0.20 µmol/L, the highest among over 3,000 screened compounds from 48 traditional Chinese medicines [1]. In functional cell assays, Neo significantly inhibits IL-15-induced proliferation of Mo7e cells with an IC50 of 1.075 µmol/L, which is approximately 120-fold more potent than Cefazolin, a known IL-15 specific antagonist [1].

IL-15Rα Antagonist Neuroimmunology Microglial Activation

Algicidal Efficacy and Selectivity: Neoprzewaquinone A on Microcystis aeruginosa vs. Non-Target Algae

Neoprzewaquinone A demonstrates a specific algicidal effect against the harmful cyanobacterium Microcystis aeruginosa with an EC50 of 4.68 mg/L [1]. Importantly, it exhibits a favorable safety profile, or selectivity window, for non-target green algae, with EC50 values of 14.78 mg/L for Chlorella pyrenoidosa and 10.37 mg/L for Scenedesmus obliquus [1]. This represents a selectivity index (non-target EC50 / target EC50) of approximately 3.2 and 2.2, respectively.

Algicide Harmful Algal Bloom Control Selectivity Index

Anti-Tumor Efficacy in Preclinical HCC Model: Neoprzewaquinone A in Patient-Derived Organoids and Xenograft

Neoprzewaquinone A (NEO) demonstrates robust anti-hepatocellular carcinoma (HCC) activity in both human HCC patient-derived organoids (PDOs) and a HepG2 cell-derived xenograft model [1]. Mechanistically, NEO directly binds to Epidermal Growth Factor Receptor (EGFR), promoting its ubiquitin-mediated degradation and subsequently inhibiting the PI3K-AKT signaling pathway [1]. This mechanism distinguishes NEO from many other tanshinones which lack this specific EGFR degradation-inducing property.

Hepatocellular Carcinoma EGFR Degradation Xenograft Model

Superior Microglial Suppression: Neoprzewaquinone A vs. Cephalothin in IL-15-Activated HMC3 Cells

In a model of IL-15-induced microglial activation, Neoprzewaquinone A (NEO) exhibited significant suppressive effects on the proliferation, migration, and phagocytosis of human microglial HMC3 cells. Notably, these inhibitory effects were superior to those observed with Cephalothin (CEP), the positive control drug known for its IL-15/IL-15Rα inhibitory activity [1].

Microglia Neuroinflammation IL-15 Inhibition

High-Value Procurement Scenarios for Neoprzewaquinone A: Translating Quantitative Evidence into Research Impact


PIM1-Dependent Oncology Research: Triple-Negative Breast Cancer and Beyond

Procurement for researchers investigating PIM1 kinase as a therapeutic target in aggressive cancers. Evidence demonstrates that Neoprzewaquinone A potently inhibits PIM1 at nanomolar concentrations and suppresses MDA-MB-231 TNBC cell migration and EMT in vitro, with pathway inhibition comparable to the synthetic inhibitor SGI-1776 [1]. This compound is suitable for target validation studies, in vivo xenograft experiments, and combination therapy exploration where a natural product scaffold is preferred over synthetic small molecules.

Glaucoma and Ocular Hypertension Models: In Vivo Validation of ROCK2-Mediated IOP Reduction

Procurement for preclinical ophthalmology studies. Neoprzewaquinone A is uniquely positioned among natural products due to its in vivo demonstration of intraocular pressure (IOP) reduction in a normal rabbit model, an effect shared with the PIM1/ROCK2 inhibitor SGI-1776 [2]. This scenario is ideal for researchers developing novel IOP-lowering agents or investigating the PIM1-ROCK2 axis in smooth muscle relaxation and glaucoma pathology.

Neuroimmunology and Microglia-Targeted Therapeutics: IL-15Rα Antagonism

Procurement for studies on neuropsychiatric and neurodegenerative disorders involving microglial activation. Neoprzewaquinone A's high-affinity binding to IL-15Rα (KD 0.62 µM) and superior functional inhibition of IL-15-induced HMC3 microglial activation compared to Cephalothin make it a key tool compound for exploring IL-15 signaling in CNS inflammation, microglial phagocytosis, and energy metabolism dysregulation [3][4].

Environmental Biotechnology: Selective Control of Harmful Algal Blooms

Procurement for environmental scientists and aquatic toxicologists. The quantifiable selectivity of Neoprzewaquinone A—with an EC50 of 4.68 mg/L against the bloom-forming M. aeruginosa and lower potency against beneficial green algae (EC50 14.78 and 10.37 mg/L)—provides a data-driven basis for its use as an environmentally discerning algicide [5]. This scenario supports research into novel, selective agents for managing cyanobacterial blooms with reduced ecosystem impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoprzewaquinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.